2-Hydroxypent-4-enoic acid (CAS 67951-43-3), also known as allylglycolic acid, is a structurally distinct bifunctional alpha-hydroxy acid (AHA) featuring a terminal alkene. In industrial and advanced laboratory procurement, it is primarily sourced as a reactive comonomer for the synthesis of functionalized biodegradable polyesters. Unlike standard saturated AHAs, the presence of the pendant vinyl group enables post-polymerization modifications, such as thiol-ene click chemistry, epoxidation, and cross-linking, without degrading the delicate polyester backbone [1]. This dual reactivity makes it a critical precursor for manufacturing discrete bottlebrush polymers, amphiphilic block copolymers, and cross-linkable resins where precise control over both backbone degradability and side-chain architecture is required[2].
Attempting to substitute 2-hydroxypent-4-enoic acid with more common reagents severely compromises polymer architecture and functionality. Standard lactic acid forms structurally stable polylactide (PLA) backbones but is completely saturated, rendering it inert to post-polymerization grafting without harsh, backbone-degrading radical treatments[1]. Conversely, substituting with 4-pentenoic acid provides the necessary terminal alkene but lacks the alpha-hydroxyl group required for step-growth or ring-opening esterification; it acts as a chain terminator rather than a chain-extending monomer. Therefore, procurement of the exact 2-hydroxypent-4-enoic acid structure is necessary for formulators who need to build continuous alpha-hydroxy acid polyester chains that natively incorporate bio-orthogonal, reactive pendant vinyl handles [1].
When synthesizing complex bottlebrush polymers, the reactivity of the pendant groups dictates the structural perfection of the final material. Copolyesters containing alternating units of lactic acid and 2-hydroxypent-4-enoic acid were subjected to UV-promoted (λ = 365 nm) thiol-ene click chemistry with discrete polylactide thiols (LAn-SH). The vinyl groups of the 2-hydroxypent-4-enoic acid residues enabled 100% quantitative grafting, producing fully grafted bottlebrush polymers (MW = 34 kDa) [1]. In contrast, a standard PLA backbone completely fails to undergo this functionalization due to the absence of reactive alkene handles.
| Evidence Dimension | Side-chain grafting efficiency |
| Target Compound Data | 100% quantitative grafting via thiol-ene click |
| Comparator Or Baseline | Standard Polylactide (PLA): 0% grafting capability |
| Quantified Difference | Enables 100% quantitative side-chain attachment vs. 0% in standard PLA |
| Conditions | UV light (λ = 365 nm) promoted thiol-ene click chemistry with LAn-SH |
Procuring this monomer guarantees formulators the ability to achieve maximum-density side-chain functionalization without causing degradation to the primary polyester backbone.
The transformation of thermoplastic polyesters into cross-linkable thermosets requires accessible reactive sites. In studies of poly(allylglycolide)—the polymer derived from the cyclic dimer of 2-hydroxypent-4-enoic acid—treatment with m-chloroperoxybenzoic acid (mCPBA) resulted in quantitative (>99%) conversion of the pendant allyl groups into epoxides [1]. Gel permeation chromatography (GPC) confirmed that this epoxidation occurred without any associated chain scission. A baseline unfunctionalized aliphatic polyester cannot undergo this transformation, meaning it cannot be formulated into a reactive epoxy-polyester hybrid resin.
| Evidence Dimension | Double bond conversion to epoxide |
| Target Compound Data | Quantitative (>99%) conversion without chain scission |
| Comparator Or Baseline | Unfunctionalized aliphatic polyesters: Incapable of epoxidation |
| Quantified Difference | Enables >99% epoxy functionalization vs. 0% in standard AHAs |
| Conditions | Oxidation using mCPBA in degassed solvent at room temperature |
This allows manufacturers to produce highly reactive, cross-linkable biodegradable resins that maintain their molecular weight during downstream chemical processing.
For advanced materials, the ability to control the exact monomer sequence is critical for reproducible batch-to-batch performance. 2-Hydroxypent-4-enoic acid demonstrates seamless compatibility with lactic acid in iterative convergent growth techniques, allowing the synthesis of perfectly discrete copolyester backbones up to 64 repeating units in an exact alternating sequence [1]. Substituting with simple alkenes or non-AHA acids disrupts this precise step-growth mechanism, leading to random copolymers or chain termination.
| Evidence Dimension | Sequence control in step-growth synthesis |
| Target Compound Data | Enables perfectly alternating 64-unit discrete sequences |
| Comparator Or Baseline | Non-AHA alkenes (e.g., 4-pentenoic acid): Cause chain termination |
| Quantified Difference | Supports extended discrete chain growth vs. immediate termination |
| Conditions | Iterative convergent growth technique for discrete copolyesters |
Ensures that procurement of this specific compound yields highly reproducible, sequence-defined macromolecules necessary for strict regulatory or biomedical applications.
2-Hydroxypent-4-enoic acid is structurally validated for the production of perfectly discrete bottlebrush polymers. Its incorporation into a copolyester backbone provides the essential vinyl groups required for high-efficiency thiol-ene click coupling with polymeric side chains, enabling the creation of dense, highly controlled branched architectures used in advanced rheological modifiers and nanomedicine [1].
Because the pendant allyl groups can be quantitatively epoxidized without degrading the polymer backbone, this compound is a quantitatively proven monomer for formulating reactive biodegradable resins. These epoxidized poly(allylglycolide) materials can be subsequently cross-linked to form durable, eco-friendly coatings or thermosets that retain the inherent biodegradability of an alpha-hydroxy acid backbone [2].
The orthogonal reactivity of 2-hydroxypent-4-enoic acid allows for the selective attachment of both hydrophilic and hydrophobic side chains onto a single biodegradable backbone. This makes it a structurally verified precursor for synthesizing amphiphilic bottlebrush block copolymers that self-assemble into well-defined micelles for targeted drug delivery systems [1].
Irritant